![molecular formula C15H21NOS B2704862 8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1272110-09-4](/img/structure/B2704862.png)
8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methylthio group attached to a benzyl moiety, which is further connected to an azabicyclo[3.2.1]octane framework. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of atoms around the chiral centers.
Mechanism of Action
The biological activity of such compounds can vary widely depending on their specific structure and functional groups. They might interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific interactions between the compound and its target .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability and how it is processed by the body .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and how it interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the use of a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the methylthio and benzyl groups. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the removal of the methylthio group or modification of other functional groups.
Scientific Research Applications
8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-(4-(methylthio)phenyl)-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific stereochemistry and the presence of both a methylthio group and a benzyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-[(4-methylsulfanylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-14,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENMCAHVZIVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
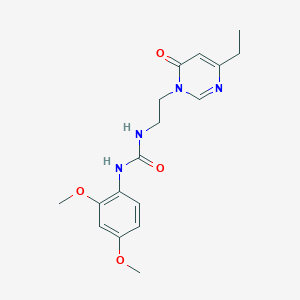
![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2704780.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2704781.png)
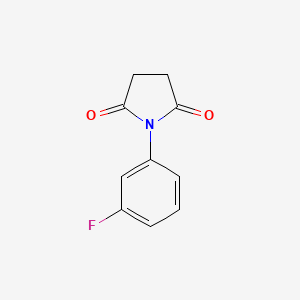
![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)
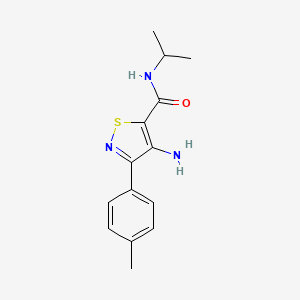
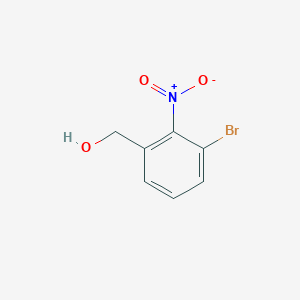
![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2704790.png)

![2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2704793.png)
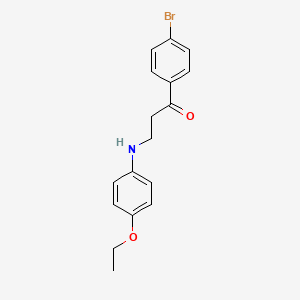
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2704796.png)

![1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2704801.png)
